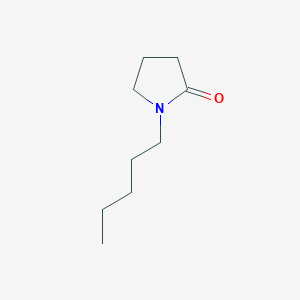![molecular formula C6H5ClN4 B1611524 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine CAS No. 55643-82-8](/img/structure/B1611524.png)
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Overview
Description
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine (6-CMT) is a heterocyclic compound that belongs to the pyridazine family. It is a nitrogen-containing heterocyclic compound with a five-membered ring structure of two nitrogen atoms, two carbon atoms, and one chlorine atom. It is a colorless solid that is insoluble in water and soluble in most organic solvents. 6-CMT has been used in various scientific research applications and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Antimicrobial Activity
Triazole compounds, including 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine, have been found to exhibit antimicrobial properties . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Antifungal Activity
Triazole nucleus is present in a number of drug classes such as antifungal . The commercially available triazole-containing drugs include fluconazole and voriconazole .
Anticancer Activity
Triazole compounds have been found to exhibit anticancer properties . They are readily capable of binding in the biological system with a variety of enzymes and receptors .
Antioxidant Activity
Triazole derivatives have been synthesized and studied for their antioxidant potential . They show versatile biological activities due to their ability to bind with a variety of enzymes and receptors .
Antiviral Activity
Triazole compounds, including 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine, have been found to exhibit antiviral properties . They are capable of binding in the biological system with a variety of enzymes and receptors .
Enzyme Inhibitors
Triazole compounds have been found to act as enzyme inhibitors . They can inhibit carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Antitubercular Agents
Triazole derivatives have been found to exhibit antitubercular properties . They are capable of binding in the biological system with a variety of enzymes and receptors .
Treatment of Cardiovascular Disorders
1,2,4-triazolo [1,5- a ]pyridine compounds, including 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine, are utilized in the treatment of cardiovascular disorders .
properties
IUPAC Name |
6-chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-8-6-3-2-5(7)10-11(6)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPCXCJWUYLSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480692 | |
| Record name | 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine | |
CAS RN |
55643-82-8 | |
| Record name | 6-chloro-2-methyl[1,2,4]triazolo[1,5-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10480692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)

![Phenol, 4-(2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-6-yl)-](/img/structure/B1611461.png)

